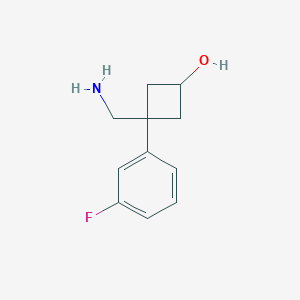
3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol, also known as 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol, is a compound of interest due to its potential biological activities. The unique structure of this compound, characterized by a cyclobutanol ring and a fluorinated phenyl group, suggests various interactions with biological targets. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An amino group that can form hydrogen bonds.
- A fluorophenylmethyl group that participates in hydrophobic interactions.
These structural elements contribute to its biological activity by facilitating interactions with enzyme active sites or receptor binding domains.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, enhancing its affinity for specific receptors or enzymes. The fluorinated phenyl moiety increases lipophilicity, which may improve membrane permeability and bioavailability.
Interaction with Biological Targets
Research indicates that the compound can modulate the activity of enzymes and receptors involved in various metabolic pathways. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.
- Receptor Binding : Its structure allows it to bind selectively to receptors, potentially influencing signaling pathways related to disease states.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays. Key findings include:
These studies demonstrate the compound's potential therapeutic applications, particularly in oncology and virology.
Case Study 1: Antiviral Activity
In a study published in PMC, the antiviral efficacy of this compound was assessed against respiratory syncytial virus (RSV). The compound exhibited significant plaque reduction at low micromolar concentrations, suggesting its potential as an antiviral agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of the compound on specific kinases involved in cancer progression. The results indicated that at a concentration of 10 µM, the compound reduced kinase activity significantly, highlighting its potential role in cancer therapeutics .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2 |
InChI Key |
BILMMYHCVCSCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















